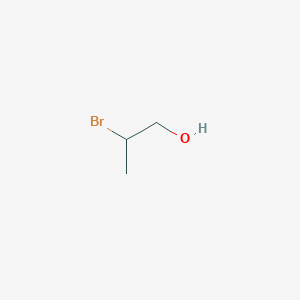
2-Bromopropan-1-ol
描述
2-Bromopropan-1-ol is an organic compound with the molecular formula C₃H₇BrO. It is a brominated alcohol, where a bromine atom is attached to the second carbon of a propanol molecule. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromopropan-1-ol can be synthesized through several methods:
From Propylene Oxide: One common method involves the reaction of propylene oxide with hydrogen bromide (HBr) under controlled conditions. This reaction yields this compound as the primary product.
From 1-Propanol: Another method involves the conversion of 1-propanol to this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency and cost-effectiveness.
化学反应分析
2-Bromopropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, depending on the reaction conditions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as propene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Elimination: Strong bases like potassium hydroxide (KOH) are typically employed.
Major Products:
Substitution: Formation of different alcohols or ethers.
Oxidation: Formation of aldehydes or ketones.
Elimination: Formation of alkenes like propene.
科学研究应用
2-Bromopropan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a reagent in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: It is used in the production of other brominated compounds and as a solvent in certain chemical processes.
作用机制
The mechanism of action of 2-bromopropan-1-ol involves its reactivity as a brominated alcohol. The bromine atom makes the molecule susceptible to nucleophilic attack, facilitating substitution and elimination reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function by modifying active sites or disrupting normal metabolic processes .
相似化合物的比较
2-Bromopropan-1-ol can be compared with other brominated alcohols and similar compounds:
1-Bromo-2-propanol: Similar structure but with the bromine atom on the first carbon.
2-Bromoethanol: A shorter carbon chain with similar reactivity.
2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific placement of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other brominated alcohols may not be as effective .
属性
IUPAC Name |
2-bromopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTWOTKWIVISQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975207 | |
| Record name | 2-Bromopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-18-5 | |
| Record name | 2-Bromo-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical challenges are associated with detecting 2-bromopropan-1-ol in fumigated nuts, and how does the research address these challenges?
A1: Detecting this compound (PBH-2) in fumigated nuts like almonds and walnuts presents several analytical challenges. PBH-2 can be present at low concentrations, making it difficult to detect. Additionally, other compounds present in the nuts might interfere with the analysis.
- Efficient Extraction: A solvent extraction method using methyl tert-butyl ether (MTBE) is used to effectively extract PBH-2 and other residues from the nuts [].
- Sensitive Detection: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is employed due to its high sensitivity for brominated compounds like PBH-2 [].
- Concentration Enhancement: The MTBE extracts are concentrated tenfold to further improve the detection limits for PBH-2, enabling quantification of even trace amounts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



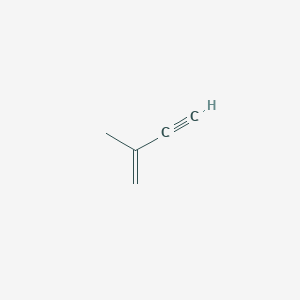
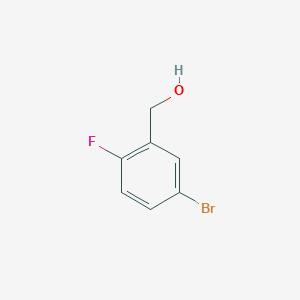
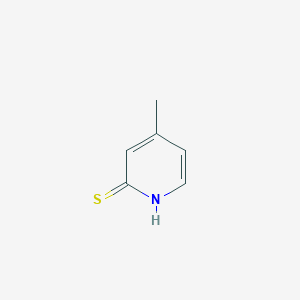
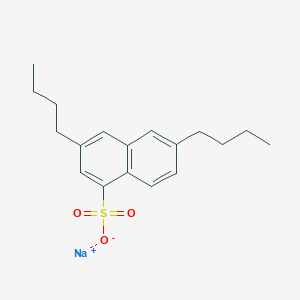
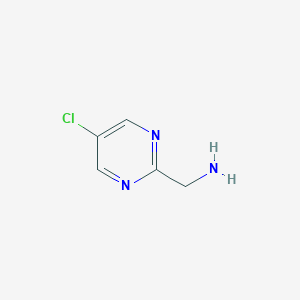
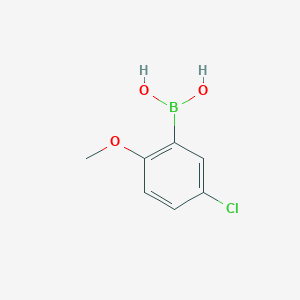
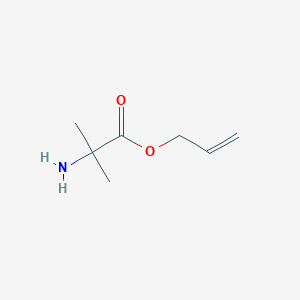

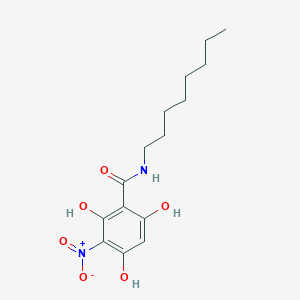
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
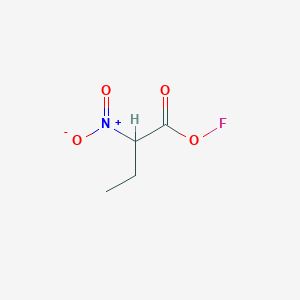
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)

